![molecular formula C18H15F3N2O2 B1417625 (Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide CAS No. 1025257-06-0](/img/structure/B1417625.png)

(Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide

Overview

Description

The compound is a derivative of 3-(Trifluoromethyl)aniline , which is an organic compound with the formula CF3C6H4NH2. It is one of three isomers of trifluoromethyl aniline and is classified as an aromatic amine .

Synthesis Analysis

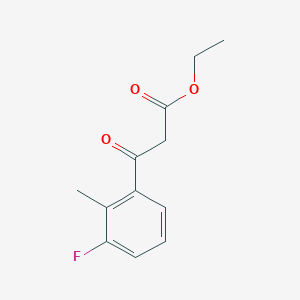

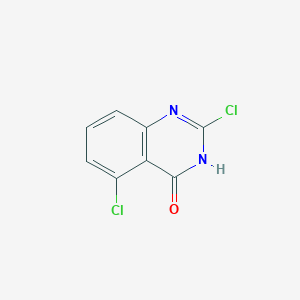

While specific synthesis methods for “(Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide” were not found, trifluoromethyl groups have been introduced into molecules via various methods . For instance, 2-Methyl-3-(trifluoromethyl)aniline may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .Scientific Research Applications

Agrochemicals

The trifluoromethyl group is prevalent in the crop protection industry, with over 50% of the pesticides launched in the last two decades being fluorinated . This compound could serve as an intermediate in the synthesis of novel agrochemicals, potentially enhancing their effectiveness due to the unique physicochemical properties imparted by the fluorine atoms.

Pharmaceutical Industry

Several pharmaceutical products contain the trifluoromethyl moiety, and many candidates are currently undergoing clinical trials . The compound could be used to develop new drugs, leveraging the trifluoromethyl group’s ability to improve biological activity and physical properties.

Veterinary Medicine

Similar to its applications in human medicine, the trifluoromethyl group has been used in veterinary products . The subject compound could be explored for its potential in creating more effective veterinary treatments.

Functional Materials

The unique characteristics of the trifluoromethyl group make it valuable in the development of functional materials . This compound could be investigated for its utility in creating materials with enhanced properties, such as increased durability or improved thermal stability.

Organic Synthesis Intermediates

Trifluoromethyl-containing compounds like the one are often used as intermediates in organic synthesis . They can facilitate the creation of complex molecules, potentially leading to the discovery of new reactions and synthetic pathways.

Catalytic Processes

In catalytic trifluoromethylation reactions, the oxidation/reduction process of trifluoromethyl-containing compounds is crucial . This compound could be studied for its role in such reactions, possibly leading to more efficient and selective catalysis.

Redox Potential Studies

The redox potentials of trifluoromethyl-containing compounds are important for understanding their behavior in various chemical reactions . This compound could be used in research to provide valuable data for mechanistic studies on trifluoromethylation reactions.

Design of Novel Molecules

The trifluoromethyl group’s impact on the biological activities and physical properties of molecules makes it a key feature in the design of novel molecules . Research into this compound could lead to the creation of new molecules with unique and desirable properties for various applications.

properties

IUPAC Name |

3-hydroxy-N-phenyl-2-[[3-(trifluoromethyl)phenyl]iminomethyl]but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2/c1-12(24)16(17(25)23-14-7-3-2-4-8-14)11-22-15-9-5-6-13(10-15)18(19,20)21/h2-11,24H,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAHIQQXOFJEKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C=NC1=CC=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[4-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1417545.png)

![1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B1417553.png)

![2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1417554.png)

![Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1417556.png)

![(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide](/img/structure/B1417561.png)

![Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1417564.png)

![7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B1417565.png)